molecular formula C13H13ClN2O3S B2945693 5-[(2-chlorophenyl)methanesulfonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine CAS No. 1903540-46-4

5-[(2-chlorophenyl)methanesulfonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine

Katalognummer: B2945693
CAS-Nummer: 1903540-46-4
Molekulargewicht: 312.77
InChI-Schlüssel: XZTZPKVPNTXQRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5-[(2-chlorophenyl)methanesulfonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine is a bicyclic heterocyclic molecule featuring an oxazole ring fused to a partially saturated pyridine core. The 2-chlorophenylmethanesulfonyl group at position 5 introduces steric bulk and electronic effects, making it distinct from simpler oxazolo-pyridine derivatives.

Eigenschaften

IUPAC Name

5-[(2-chlorophenyl)methylsulfonyl]-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S/c14-12-4-2-1-3-10(12)9-20(17,18)16-6-5-13-11(8-16)7-15-19-13/h1-4,7H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTZPKVPNTXQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1ON=C2)S(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

The compound contains a pyridine ring, which is a basic aromatic ring structure found in many important natural products and synthetic compounds. Pyridine derivatives have been found to exhibit a wide range of pharmacological activities . A large number of research articles and patents have described them, and several drugs based on its nucleus have come into light .

The compound also contains a sulfonyl group attached to a chlorophenyl group, which might influence its reactivity and interaction with biological targets. The presence of these functional groups could potentially affect the compound’s solubility, polarity, lipophilicity, and hydrogen bonding capacity, which are important factors in drug design .

Biologische Aktivität

5-[(2-chlorophenyl)methanesulfonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine is a compound with potential therapeutic applications due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.

  • Molecular Formula : C13H13ClN2O3S
  • Molecular Weight : 312.77 g/mol
  • CAS Number : 1903540-46-4

Anticancer Activity

Recent studies have highlighted the potential of oxazolo derivatives in cancer therapy. The compound has shown promising results in inhibiting various cancer cell lines through multiple mechanisms:

  • Cytotoxic Activity : In vitro studies indicated significant cytotoxic effects against human cancer cell lines such as A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma) .
  • Kinase Inhibition : The compound exhibits inhibitory activity against several kinases including VEGFR-2 and adenosine kinase. Inhibition of these kinases is crucial as they are involved in tumor angiogenesis and proliferation . The IC50 values for VEGFR-2 have been reported as low as 0.33 μM, indicating potent activity .
  • Pro-apoptotic Effects : The compound may activate the caspase cascade, leading to apoptosis in cancer cells. This mechanism is vital for the elimination of malignant cells .

Enzyme Inhibition

Beyond its anticancer properties, the compound has demonstrated enzyme inhibition capabilities:

  • Acetylcholinesterase Inhibition : Some derivatives of oxazolo compounds have shown strong inhibitory effects on acetylcholinesterase, an enzyme linked to neurodegenerative diseases .
  • Urease Inhibition : The compound has also been tested for urease inhibition, with several derivatives showing high activity levels. This is particularly relevant for treating infections caused by urease-producing bacteria .

Case Studies

Several studies have explored the biological activity of related compounds within the oxazolo family:

  • In Vitro Evaluation : A study synthesized a series of oxazolo derivatives that were evaluated for their cytotoxicity against various cancer cell lines. The results indicated a strong correlation between structural modifications and biological activity .
  • Docking Studies : Computational docking studies have provided insights into how these compounds interact with target proteins at the molecular level, enhancing our understanding of their mechanisms of action .

Summary of Biological Activities

The following table summarizes the key biological activities associated with 5-[(2-chlorophenyl)methanesulfonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine:

Activity TypeDescriptionIC50 Values
AnticancerCytotoxic effects on various cancer cell linesA549: Not specified; MCF7: Not specified; HT29: Not specified
Kinase InhibitionVEGFR-2 and adenosine kinase inhibitionVEGFR-2: 0.33 μM
Enzyme InhibitionAcetylcholinesterase and urease inhibitionAcetylcholinesterase: Not specified; Urease: High activity reported
Pro-apoptotic EffectsActivation of caspase cascade leading to apoptosisNot specified

Vergleich Mit ähnlichen Verbindungen

Critical Analysis of Substituent Effects

  • Ring System Differences: Imidazo and thieno analogs exhibit distinct electronic properties; imidazole’s basicity and thiophene’s aromaticity may influence solubility and target binding .
  • Salt Forms : Hydrochloride salts (e.g., in ) improve crystallinity and stability, which are critical for pharmaceutical formulations .

Q & A

Basic: What are the most reliable synthetic routes for 5-[(2-chlorophenyl)methanesulfonyl]-oxazolo[4,5-c]pyridine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cyclization of precursors such as substituted pyridines and sulfonyl chlorides. A robust method includes:

  • Step 1: Reacting 4-aminopyridinol derivatives with 2-chlorophenylmethanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide intermediate.
  • Step 2: Cyclization using microwave-assisted conditions with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, achieving yields >75% in 10–15 minutes .
    Optimization Tips:
  • Use microwave irradiation to reduce reaction time and improve regioselectivity.
  • Monitor purity via HPLC (C18 column, acetonitrile/water gradient) to avoid by-products.

Basic: How is the molecular structure of this compound characterized, and what software tools are recommended for crystallographic refinement?

Methodological Answer:

  • X-ray Crystallography: Single crystals are grown via slow evaporation in ethanol/dichloromethane (1:1). Data collection is performed at 100 K using Mo-Kα radiation.
  • Refinement Tools: SHELXTL (for small molecules) or SHELXL (for high-resolution data) are industry standards. Key parameters:
    • Rint<0.05R_{\text{int}} < 0.05, R1R_{\text{1}} (I > 2σ(I)) < 0.04.
    • Hydrogen bonding networks are analyzed using Mercury 4.0 .

Advanced: What strategies are effective for modifying the oxazolo[4,5-c]pyridine scaffold to enhance reactivity or biological activity?

Methodological Answer:

  • Substituent Engineering:
    • Introduce electron-withdrawing groups (e.g., -NO₂) at position 3 to stabilize the oxazole ring.
    • Replace the 2-chlorophenyl group with fluorinated aryl moieties to improve metabolic stability .
  • Functionalization:
    • Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach heterocycles at position 7.
    • Assess regioselectivity via DFT calculations (Gaussian 16, B3LYP/6-31G* basis set) .

Advanced: How can researchers evaluate the compound’s potential bioactivity, and what are common pitfalls in assay design?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Screen against kinases (e.g., DYRK2) using fluorescence polarization (FP) assays (IC₅₀ determination).
    • Antimicrobial Activity: Conduct microbroth dilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus ATCC 29213) .
  • Pitfalls to Avoid:
    • False positives due to aggregation: Include 0.01% Tween-20 in buffer.
    • Off-target effects: Validate hits via counter-screens (e.g., CYP450 panels) .

Advanced: What computational approaches are suitable for predicting binding modes and pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Glide (Schrödinger) with crystal structures from the PDB (e.g., 4AC0 for kinase targets). Focus on π-π stacking between the oxazole ring and aromatic residues.
  • ADME Prediction:
    • Lipophilicity: Calculate logP via ChemAxon. Optimal range: 2.5–4.0.
    • Metabolic Stability: Simulate CYP3A4 metabolism using StarDrop’s P450 Module .

Advanced: How should conflicting data on biological activity or synthetic yields be resolved?

Methodological Answer:

  • Statistical Analysis: Apply ANOVA to compare yields across synthetic batches (e.g., microwave vs. conventional heating).
  • Biological Replicates: Repeat assays in triplicate with blinded controls. Use Z-factor >0.5 to confirm assay robustness.
  • Case Study: Discrepancies in antimicrobial activity (e.g., MIC variations) may arise from differences in bacterial strain susceptibility. Validate using clinical isolates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.